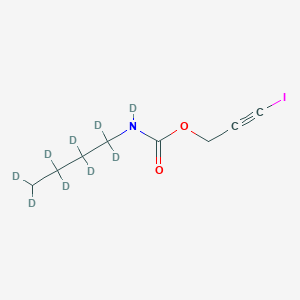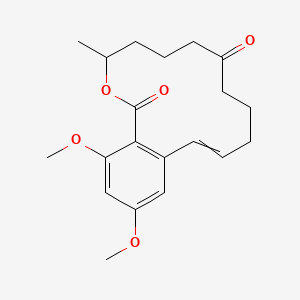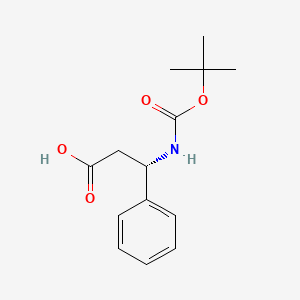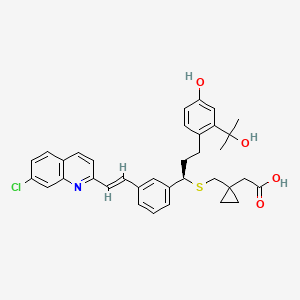
cis-BrAAM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-BrAAM (cis-bis(2-aminoethyl)amine) is a synthetic, water-soluble, biocompatible, and biodegradable molecule that has been used in a variety of research applications. It is a cationic amphiphilic molecule, meaning it has both a positively charged amine group and a hydrophobic tail. Cis-BrAAM has been used in a variety of scientific research applications due to its ability to interact with both hydrophilic and hydrophobic surfaces. This molecule has been used in a variety of fields, including biomedical research, drug delivery, and tissue engineering.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of cis-BrAAM can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.
Starting Materials
2-bromoacetyl chloride, 2-aminomethyl-1-cyclopentanol, sodium hydroxide, hydrochloric acid, sodium bicarbonate, diethyl ether, wate
Reaction
Step 1: 2-bromoacetyl chloride is reacted with 2-aminomethyl-1-cyclopentanol in the presence of sodium hydroxide to form the intermediate compound 2-(aminomethyl)-1-cyclopentanecarboxylic acid chloride., Step 2: The intermediate compound is then treated with hydrochloric acid to form the corresponding carboxylic acid., Step 3: The carboxylic acid is then reacted with sodium bicarbonate to form the corresponding sodium salt., Step 4: The sodium salt is then extracted with diethyl ether to obtain the final product, cis-BrAAM.
Aplicaciones Científicas De Investigación
Cis-BrAAM has been used in a variety of scientific research applications due to its ability to interact with both hydrophilic and hydrophobic surfaces. It has been used in biomedical research to study the interactions between cells and their environment, as well as to study the effects of drug delivery. It has also been used in tissue engineering to study the growth and differentiation of cells. In addition, cis-BrAAM has been used in drug delivery applications to study the release of drugs from polymeric matrices.
Mecanismo De Acción
Cis-BrAAM is a cationic amphiphilic molecule, meaning it has both a positively charged amine group and a hydrophobic tail. The positively charged amine group allows cis-BrAAM to interact with negatively charged surfaces, such as cell membranes and extracellular matrix components. The hydrophobic tail allows cis-BrAAM to interact with hydrophobic surfaces, such as lipids and proteins.
Efectos Bioquímicos Y Fisiológicos
Cis-BrAAM has been shown to have a variety of biochemical and physiological effects. It has been shown to be cytotoxic to a variety of cell types, including cancer cells, and can induce apoptosis in these cells. Additionally, cis-BrAAM has been shown to have anti-inflammatory effects, as well as anti-angiogenic effects. It has also been shown to be an effective drug delivery vehicle, as it can be used to deliver drugs to specific cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-BrAAM has several advantages for lab experiments. It is a water-soluble, biocompatible, and biodegradable molecule, which makes it easy to use and handle. Additionally, it is easily synthesized and can be customized to meet the needs of the experiment. However, it is important to note that cis-BrAAM is cytotoxic to a variety of cell types and can induce apoptosis in these cells, so it should be used with caution.
Direcciones Futuras
There are a variety of potential future directions for cis-BrAAM research. One potential direction is to investigate the use of cis-BrAAM in drug delivery applications, such as targeted drug delivery to specific cells or tissues. Additionally, the use of cis-BrAAM in tissue engineering applications, such as the development of 3D cell cultures, could be explored. Furthermore, the use of cis-BrAAM in biomedical research applications, such as the study of cell-matrix interactions, could be investigated. Finally, the use of cis-BrAAM as a biomarker for various diseases could be explored.
Propiedades
Número CAS |
97879-27-1 |
|---|---|
Nombre del producto |
cis-BrAAM |
Fórmula molecular |
C₂₄H₃₇BrN₂O₃ |
Peso molecular |
481.47 |
Sinónimos |
cis-Bromoacetyl Alprenlol Menthane; cis-2-Bromo-N-[1-[4-[[2-hydroxy-3-[2-(2-propenyl)phenoxy]propyl]amino]-4-methylcyclohexyl]-1-methylethyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)








